beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

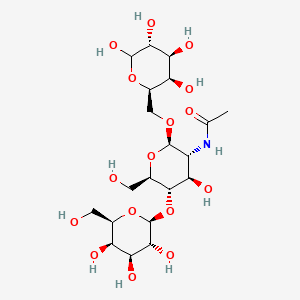

Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is a type of glycosyl alditol. It consists of galactitol having a β-D-galactosyl-(1→4)-N-acetyl-β-D-glucosaminyl group attached at the 6-position .

Molecular Structure Analysis

The molecular structure of Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is complex. It’s a branched amino hexasaccharide .科学的研究の応用

Enzymatic Synthesis and Molecular Structure Analysis

β-D-Gal-(1→4)-β-D-GlcNAc sequences are integral in glycoproteins and glycolipids. Wen et al. (1992) elucidated the structure of Gal β 1,3(4)GlcNAc α 2,3-sialyltransferase, which forms these sequences, through mass spectrometry and molecular cloning, revealing a unique protein motif in the sialyltransferase gene family (Wen et al., 1992). This study contributes significantly to understanding the synthesis and structure of such oligosaccharides.

Synthesis of Oligosaccharides

Huang et al. (1998) reported the chemical synthesis of oligosaccharides containing β-D-Gal-(1→3)-O-(6-O-sulfo-β-D-GlcNAc) as a terminal unit, utilizing a key glycosyl donor. This work has implications in the synthetic production of complex carbohydrate structures (Huang et al., 1998).

Biocatalytic Synthesis

Franke et al. (2003) explored the biocatalytic synthesis of N-acetyllactosamine using β-galactosidase from Bacillus circulans, transferring D-galactose to form β-D-Gal-(1→4)-D-GlcNAc. This study highlights the enzymatic production of such disaccharides in aqueous-organic media, revealing potential for efficient synthesis (Franke et al., 2003).

Glycolipid Acceptor Specificity

Miyamoto et al. (1995) investigated the glycolipid acceptor specificity of a human Gal β(1-3/1-4)GlcNAc α 2,3-sialyltransferase, ST-4, involved in the biosynthesis of sialyl Lewis X determinant. Their findings on the enzyme's preference for certain glycolipid substrates in vitro provide insights into its biological roles (Miyamoto et al., 1995).

Enzymic Glycosylation

Srivastava and Hindsgaul (1992) synthesized tetrasaccharides and pentasaccharides related to β-D-Galp-(1→4)-β-D-GlcNAc sequences, using combined chemical and enzymic procedures. These structures serve as substrates for specific glycosyltransferases, aiding in the study of enzymic glycosylation processes (Srivastava & Hindsgaul, 1992).

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)